molecular formula C10H10O3 B091842 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone CAS No. 1011-48-9

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone

Cat. No.: B091842
CAS No.: 1011-48-9
M. Wt: 178.18 g/mol
InChI Key: KVCWAZWJLMNADA-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol It is a member of the benzodioxane family, characterized by a benzene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in enzyme inhibition and its role as a probe in biological pathways.

This compound can be synthesized through several methods, including the condensation of 1,4-benzodioxane with acetyl chloride or other acetylating agents. Its structure features a dioxin ring system that contributes to its unique chemical reactivity and biological properties .

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymes, which can be critical in metabolic pathways. The compound's ability to modulate enzyme activity is significant for understanding its potential therapeutic applications.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on specific enzymes. For instance:

  • Cyclooxygenase (COX) Inhibition : The compound has been tested for its ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. Preliminary results suggest that it may reduce the production of pro-inflammatory mediators.
  • Aldose Reductase Inhibition : This enzyme is implicated in diabetic complications. In vitro studies indicate that this compound can effectively inhibit aldose reductase activity, suggesting potential benefits in managing diabetic conditions .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It appears to scavenge free radicals effectively, which could help mitigate oxidative stress-related damage in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor .

Case Study 1: Anti-inflammatory Effects

A study published in a pharmacological journal explored the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers following treatment with the compound compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound .

Case Study 2: Neuroprotective Potential

In another investigation focused on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that the compound not only preserved cell viability but also reduced markers of apoptosis (programmed cell death), suggesting its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol StructureModerate COX inhibition
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde StructureWeak antioxidant properties

The comparison highlights that while similar compounds exhibit some biological activities, they do not match the efficacy of this compound in enzyme inhibition and antioxidant capacity.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCWAZWJLMNADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905943
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-48-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
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Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one
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Record name 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
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Record name 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHANONE
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